molecular formula C36H52O8 B061539 4-O-Benzyl-3-(-)-carboxymenthyl-1,2:5,6-di-O-cyclohexylidene-L-myo-inositol CAS No. 190513-83-8

4-O-Benzyl-3-(-)-carboxymenthyl-1,2:5,6-di-O-cyclohexylidene-L-myo-inositol

Cat. No.: B061539
CAS No.: 190513-83-8
M. Wt: 612.8 g/mol
InChI Key: RZMWOEQMIHWVHU-ISSJDZKKSA-N
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Description

4-O-Benzyl-3-(-)-carboxymenthyl-1,2:5,6-di-O-cyclohexylidene-L-myo-inositol is a complex organic compound that belongs to the class of inositol derivatives Inositol is a carbohydrate, often referred to as a sugar alcohol, and is a crucial component in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-Benzyl-3-(-)-carboxymenthyl-1,2:5,6-di-O-cyclohexylidene-L-myo-inositol typically involves multiple steps, starting from myo-inositol. The process includes protection and deprotection steps to selectively modify the hydroxyl groups. Common reagents used in these steps include benzyl bromide for benzylation and cyclohexanone for cyclohexylidene protection. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like trifluoroacetic acid .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-O-Benzyl-3-(-)-carboxymenthyl-1,2:5,6-di-O-cyclohexylidene-L-myo-inositol can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to a benzaldehyde or benzoic acid derivative.

    Reduction: The carboxymenthyl group can be reduced to a hydroxymethyl group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with DDQ would yield benzaldehyde derivatives, while reduction with LiAlH4 would produce hydroxymethyl derivatives.

Scientific Research Applications

4-O-Benzyl-3-(-)-carboxymenthyl-1,2:5,6-di-O-cyclohexylidene-L-myo-inositol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-O-Benzyl-3-(-)-carboxymenthyl-1,2:5,6-di-O-cyclohexylidene-L-myo-inositol involves its interaction with specific molecular targets and pathways. In biological systems, it can mimic or inhibit the activity of natural inositol compounds, thereby affecting signaling pathways related to cell growth, differentiation, and metabolism. The benzyl and cyclohexylidene groups can enhance its binding affinity and specificity for certain targets, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-O-Benzyl-3-(-)-carboxymenthyl-1,2:5,6-di-O-cyclohexylidene-L-myo-inositol is unique due to its specific combination of benzyl and cyclohexylidene groups on the inositol backbone

Properties

InChI

InChI=1S/C36H52O8/c1-23(2)26-16-15-24(3)21-27(26)39-34(37)40-29-28(38-22-25-13-7-4-8-14-25)30-32(43-35(41-30)17-9-5-10-18-35)33-31(29)42-36(44-33)19-11-6-12-20-36/h4,7-8,13-14,23-24,26-33H,5-6,9-12,15-22H2,1-3H3/t24-,26+,27-,28+,29+,30-,31+,32+,33+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMWOEQMIHWVHU-ISSJDZKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)OC2C3C(C4C(C2OCC5=CC=CC=C5)OC6(O4)CCCCC6)OC7(O3)CCCCC7)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)O[C@@H]2[C@H]3[C@@H]([C@@H]4[C@@H]([C@H]2OCC5=CC=CC=C5)OC6(O4)CCCCC6)OC7(O3)CCCCC7)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H52O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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